Boc-Tdf-OH Boc-Tdf-OH
Brand Name: Vulcanchem
CAS No.: 92367-17-4
VCID: VC4632643
InChI: InChI=1S/C16H18F3N3O4/c1-14(2,3)26-13(25)20-11(12(23)24)8-9-4-6-10(7-5-9)15(21-22-15)16(17,18)19/h4-7,11H,8H2,1-3H3,(H,20,25)(H,23,24)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O
Molecular Formula: C16H18F3N3O4
Molecular Weight: 373.332

Boc-Tdf-OH

CAS No.: 92367-17-4

Cat. No.: VC4632643

Molecular Formula: C16H18F3N3O4

Molecular Weight: 373.332

* For research use only. Not for human or veterinary use.

Boc-Tdf-OH - 92367-17-4

Specification

CAS No. 92367-17-4
Molecular Formula C16H18F3N3O4
Molecular Weight 373.332
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid
Standard InChI InChI=1S/C16H18F3N3O4/c1-14(2,3)26-13(25)20-11(12(23)24)8-9-4-6-10(7-5-9)15(21-22-15)16(17,18)19/h4-7,11H,8H2,1-3H3,(H,20,25)(H,23,24)/t11-/m0/s1
Standard InChI Key WYABUBZWZAONDD-NSHDSACASA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O

Introduction

Structural and Functional Characteristics of Boc-Tdf-OH

Boc-Tdf-OH is formally designated as N-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-L-phenylalanine. Its structure comprises three key components:

  • Boc Protecting Group: The tert-butoxycarbonyl moiety shields the α-amino group of phenylalanine during peptide synthesis, preventing undesired side reactions .

  • Diazirine Core: The trifluoromethyl-diazirine group (CF3-diazirine) at the para position of the phenyl ring undergoes photolysis under UV light (350–365 nm), generating a highly reactive carbene species capable of forming covalent bonds with adjacent molecules .

  • Chiral Center: The L-configuration at the α-carbon ensures compatibility with ribosomal translation systems and biological activity in peptide-based probes .

Molecular Properties

The molecular formula of Boc-Tdf-OH is C16H16F3N3O4, with a molecular weight of 371.32 g/mol . Key physicochemical properties include:

PropertyValueSource
Purity≥98% (HPLC)
SolubilitySoluble in DMF, DMSO, methanol
Storage Conditions–20°C, desiccated
UV Activation Wavelength350–365 nm

Synthesis of Boc-Tdf-OH

The synthesis of Boc-Tdf-OH involves two primary steps: (1) preparation of the Tdf-OH backbone and (2) Boc protection of the α-amino group.

Preparation of Tdf-OH

Tdf-OH is synthesized through a multi-step sequence starting from L-phenylalanine. The diazirine ring is introduced via nitrosation and cyclization reactions, followed by trifluoromethylation . Critical intermediates include:

  • 4-Amino-L-phenylalanine: Obtained by nitration and reduction of L-phenylalanine.

  • Diaziridine Intermediate: Formed by treating 4-amino-L-phenylalanine with sodium nitrite and ammonium chloride.

  • Trifluoromethylation: Reaction with trifluoromethyl iodide under basic conditions yields the trifluoromethyl-diazirine group .

Boc Protection

The α-amino group of Tdf-OH is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions :

Reaction Scheme

Tdf-OH+(Boc)2OBaseBoc-Tdf-OH+tert-butanol\text{Tdf-OH} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Boc-Tdf-OH} + \text{tert-butanol}

Optimized Conditions

  • Solvent: Aqueous buffer (pH 8–9) or acetonitrile.

  • Base: Sodium bicarbonate or 4-dimethylaminopyridine (DMAP).

  • Temperature: 0–25°C, 2–4 hours .

This method achieves yields exceeding 85%, with minimal racemization due to the steric bulk of the Boc group .

Stability and Reactivity

Acid Sensitivity

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), regenerating the free amine for downstream conjugation . This orthogonal deprotection enables sequential peptide elongation in solid-phase synthesis.

Photolytic Activation

Upon UV exposure, the diazirine moiety undergoes ring opening to generate a carbene intermediate:

CF3-diazirinehνCF3-carbene+N2\text{CF}_3\text{-diazirine} \xrightarrow{h\nu} \text{CF}_3\text{-carbene} + \text{N}_2

The carbene forms covalent adducts with C–H, N–H, and O–H bonds in nearby biomolecules, enabling crosslinking efficiency of 10–30% in aqueous systems .

Applications in Biomedical Research

Photoaffinity Labeling (PAL)

Boc-Tdf-OH is incorporated into peptides or proteins to map molecular interactions. For example:

  • Receptor-Ligand Studies: Tagging ligands with Boc-Tdf-OH allows identification of binding pockets in G protein-coupled receptors (GPCRs) .

  • Enzyme-Substrate Profiling: Crosslinking substrates to active sites elucidates catalytic mechanisms in proteases .

Peptide Synthesis

As a Boc-protected amino acid, Boc-Tdf-OH is compatible with standard solid-phase peptide synthesis (SPPS) protocols. Its orthogonality to Fmoc chemistry enables modular incorporation into complex peptides .

Drug Discovery

Photo-crosslinking probes derived from Boc-Tdf-OH aid in:

  • Target Identification: Covalent trapping of drug candidates with cellular proteins.

  • Mechanistic Studies: Visualizing drug distribution and metabolism via mass spectrometry .

Comparative Analysis with Other Photoactive Amino Acids

Boc-Tdf-OH offers distinct advantages over alternatives like benzophenone- or arylazide-based residues:

FeatureBoc-Tdf-OHBenzophenone AnalogsArylazides
Activation Wavelength350–365 nm360–380 nm254–300 nm
Crosslinking Efficiency10–30%1–5%<1%
Stability in WaterHighModerateLow
Synthetic ComplexityModerateLowHigh

Challenges and Future Directions

Limitations

  • Cost: High synthesis cost due to trifluoromethyl-diazirine chemistry (e.g., $1,610/50 mg) .

  • Background Crosslinking: Non-specific carbene reactions may complicate data interpretation.

Innovations

  • Isotope-Labeled Variants: Incorporation of 13C or 15N isotopes for enhanced mass spectrometry detection.

  • Two-Photon Activation: Developing near-infrared activatable derivatives for deep-tissue imaging.

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